N-[(E)-(2-nitrophenyl)methylideneamino]quinazolin-4-amine
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Overview
Description
N-[(E)-(2-nitrophenyl)methylideneamino]quinazolin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a quinazoline derivative and has been studied for its various properties, including its synthesis method, mechanism of action, and biochemical and physiological effects.
Scientific Research Applications
N-[(E)-(2-nitrophenyl)methylideneamino]quinazolin-4-amine has been studied extensively for its potential applications in various fields of scientific research. It has been found to possess significant antitumor activity and has been studied as a potential anticancer agent. It has also been studied for its potential use as an antimicrobial agent and as an inhibitor of protein kinase activity. Additionally, it has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Mechanism of Action
The mechanism of action of N-[(E)-(2-nitrophenyl)methylideneamino]quinazolin-4-amine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes, such as protein kinases, which are involved in various cellular processes. It has also been suggested that it may act by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[(E)-(2-nitrophenyl)methylideneamino]quinazolin-4-amine has been found to possess various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and to induce apoptosis in these cells. It has also been found to possess antimicrobial activity and to inhibit the activity of certain enzymes, such as protein kinases. Additionally, it has been found to possess neuroprotective effects and to protect against oxidative stress-induced neurotoxicity.
Advantages and Limitations for Lab Experiments
The advantages of using N-[(E)-(2-nitrophenyl)methylideneamino]quinazolin-4-amine in lab experiments include its potential as a potent anticancer and antimicrobial agent. It also possesses neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative disorders. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on N-[(E)-(2-nitrophenyl)methylideneamino]quinazolin-4-amine. These include further studies on its mechanism of action, its potential as an anticancer and antimicrobial agent, and its use in the treatment of neurodegenerative disorders. Additionally, further studies are needed to fully understand its toxicity and potential side effects. Finally, the development of more efficient and cost-effective synthesis methods for this compound may also be an area of future research.
Synthesis Methods
The synthesis of N-[(E)-(2-nitrophenyl)methylideneamino]quinazolin-4-amine involves the condensation of 2-nitrobenzaldehyde and 4-aminoquinazoline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The product is obtained in good yield and can be purified through recrystallization.
properties
Product Name |
N-[(E)-(2-nitrophenyl)methylideneamino]quinazolin-4-amine |
---|---|
Molecular Formula |
C15H11N5O2 |
Molecular Weight |
293.28 g/mol |
IUPAC Name |
N-[(E)-(2-nitrophenyl)methylideneamino]quinazolin-4-amine |
InChI |
InChI=1S/C15H11N5O2/c21-20(22)14-8-4-1-5-11(14)9-18-19-15-12-6-2-3-7-13(12)16-10-17-15/h1-10H,(H,16,17,19)/b18-9+ |
InChI Key |
IMASNBBMKRMBLG-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=NC=NC3=CC=CC=C32)[N+](=O)[O-] |
SMILES |
C1=CC=C(C(=C1)C=NNC2=NC=NC3=CC=CC=C32)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=NC=NC3=CC=CC=C32)[N+](=O)[O-] |
Origin of Product |
United States |
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